N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound belongs to the class of thieno[2,3-d]pyrimidinyl acetamide derivatives, characterized by a sulfur-linked acetamide moiety and a substituted aromatic system. The core structure includes a thienopyrimidinone scaffold (a fused thiophene-pyrimidine ring) with methyl substituents at positions 3, 5, and 6, and a 4-oxo group. The acetamide side chain is attached to a 2-bromo-4,6-difluorophenyl group, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O2S2/c1-7-8(2)27-15-13(7)16(25)23(3)17(22-15)26-6-12(24)21-14-10(18)4-9(19)5-11(14)20/h4-5H,6H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMYBFEJVSNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidinyl core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the bromo-difluorophenyl group: This step may involve halogenation reactions using bromine and fluorine sources.
Coupling reactions: The final step often involves coupling the thienopyrimidinyl core with the bromo-difluorophenyl group using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, controlled temperature).
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key properties are analyzed below, focusing on substituent effects, crystallographic data, and synthetic routes.
Structural Analogs with Thienopyrimidinyl Scaffolds
- N-(2-Bromo-4,6-difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Molecular Formula: C₁₈H₁₆BrF₂N₃O₂S₂ Molecular Weight: 488.365 g/mol Key Differences: Replaces the 3-methyl group in the target compound with a 3-ethyl substituent. Synthesis: Likely involves coupling a bromo-difluorophenyl acetamide with a thienopyrimidinyl thiol precursor, as seen in analogous reactions .
Pyrimidinyl Sulfanyl Acetamides
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():
- Molecular Formula : C₁₄H₁₆N₄O₂S
- Molecular Weight : 304.37 g/mol
- Key Differences : Simpler pyrimidine core lacking the fused thiophene ring. The 4-methylpyridinyl group enhances solubility compared to halogenated aryl groups.
- Crystallography : Exhibits intermolecular N–H···N hydrogen bonds, stabilizing its crystal lattice .
Halogenated Aryl Acetamides
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Molecular Formula: C₁₄H₁₀BrF₂NO Molecular Weight: 358.14 g/mol Key Differences: Lacks the thienopyrimidinyl system but shares bromo- and difluoro-substituted aryl groups. The dihedral angle between aromatic rings (66.4°) influences packing and solubility . Synthesis: Prepared via carbodiimide-mediated coupling of 4-bromophenylacetic acid and 3,4-difluoroaniline .
Comparative Data Table
*Calculated based on substituent differences from .
Structural and Functional Insights
- Methyl vs. Ethyl Groups: Methyl substituents (target compound) may reduce metabolic oxidation compared to ethyl groups () . Thienopyrimidinone Core: The fused sulfur-containing ring system likely enhances rigidity and π-stacking interactions compared to simpler pyrimidines () .
- Hydrogen-bonding motifs (e.g., N–H···O) are common in acetamide derivatives, stabilizing crystal lattices and influencing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
